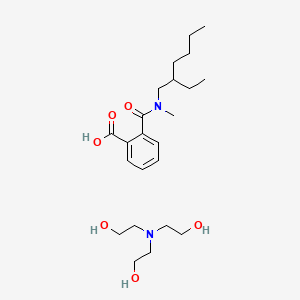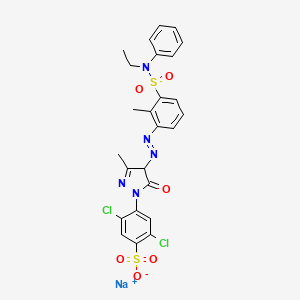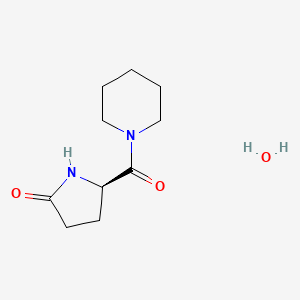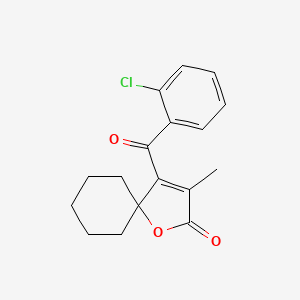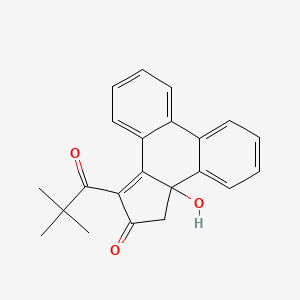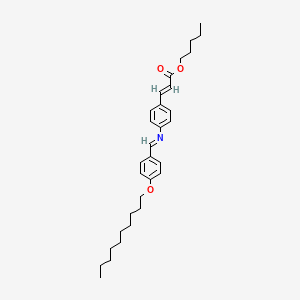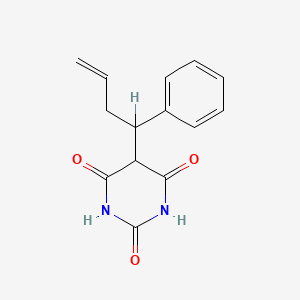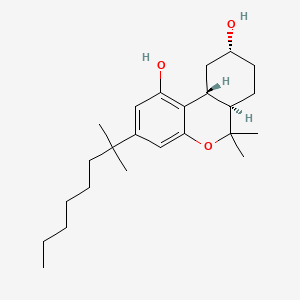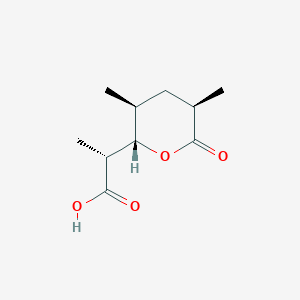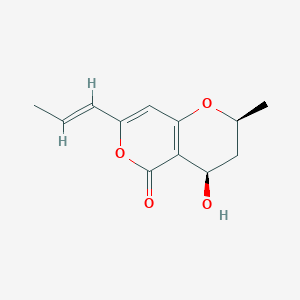
Deoxyradicinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxyradicinol is a novel compound with phytotoxic activity, isolated from liquid cultures of the fungus Alternaria helianthi. It has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol The compound is known for its unique structure, which includes a pyrano[4,3-b]pyran-5-one core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of deoxyradicinol involves a three-step route, with the key step being a zinc-mediated enolate C-acylation. This step allows for the direct introduction of the propenyl side chain without extraneous redox manipulations. The reaction conditions typically involve maintaining a temperature of around 35°C and a pH of 7.0, with NAD+ as a co-enzyme.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of bioreactors for the cultivation of Alternaria helianthi and subsequent extraction of this compound is a potential method for large-scale production.
化学反应分析
Types of Reactions: Deoxyradicinol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to radicinin and 3-epi-radicinin in the phytopathogenic fungus Bipolaris coicis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include radicinin and 3-epi-radicinin, both of which have significant biological activities.
科学研究应用
Deoxyradicinol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: this compound exhibits phytotoxic activity, making it a potential candidate for the development of bioherbicides.
Medicine: Research has shown that this compound can inhibit the growth of bacterial pathogens such as Xylella fastidiosa and Liberibacter crescens, which are responsible for diseases in grapevines and citrus plants.
Industry: The compound’s phytotoxic properties are being explored for use in sustainable agriculture and weed management.
属性
| 97588-11-9 | |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C12H14O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7,9,13H,5H2,1-2H3/b4-3+/t7-,9+/m0/s1 |
InChI 键 |
CJYYHIQJJHOGBG-NBUMFNHOSA-N |
手性 SMILES |
C/C=C/C1=CC2=C([C@@H](C[C@@H](O2)C)O)C(=O)O1 |
规范 SMILES |
CC=CC1=CC2=C(C(CC(O2)C)O)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


